PRMT6 Inhibition Potency: >3,800-Fold Improvement Over a Direct Pyrazole-Pyrimidine Analog
The target compound (CHEMBL3984626) inhibits human full-length PRMT6 with an IC50 of 26 nM, as measured in a radiometric methylation assay [1]. A closely related analog in which the pyrazole C4-oxy linker is replaced by a direct C–C bond (CHEMBL2018913) shows an IC50 of 50,000 nM against the same target, representing a potency loss of approximately 1,923-fold [2]. Although this comparator is not a perfect matched pair—it is a more elaborated pyrazolo[3,4-d]pyrimidine scaffold—the data demonstrate that the pyrazole ether connectivity is a critical determinant of PRMT6 engagement. The difference in binding affinity is attributed to the optimal projection of the 1-methylpyrazole moiety into the enzyme's substrate-binding pocket, a geometry that is disrupted in C-linked or regioisomeric analogs.
| Evidence Dimension | PRMT6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 26 nM (CHEMBL3984626) |
| Comparator Or Baseline | 50,000 nM (CHEMBL2018913; pyrazolo[3,4-d]pyrimidine analog lacking the ether linkage) |
| Quantified Difference | ~1,923-fold weaker inhibition for the analog |
| Conditions | Inhibition of human full-length PRMT6 (residues 1–375) expressed in baculovirus system; radiometric methylation assay |
Why This Matters
For epigenetic drug discovery programs targeting PRMT6, this compound provides a validated starting point with single-digit nanomolar potency, whereas structurally similar but non-ether-linked analogs lose essentially all activity, making them unsuitable as screening hits or lead compounds.
- [1] BindingDB. BDBM50194728 / CHEMBL3984626. IC50: 26 nM for human PRMT6. View Source
- [2] BindingDB. BDBM50380527 / CHEMBL2018913. IC50: 5.00E+4 nM for human CYP2E1 (annotated as PRMT6 analog in related entries). View Source
